4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid
CAS No.: 957312-77-5
Cat. No.: VC7345899
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957312-77-5 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.294 |
| IUPAC Name | 4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) |
| Standard InChI Key | GHFKRELXCJQVNP-UHFFFAOYSA-N |
| SMILES | CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Table 1: Comparative Data for Pyrazole-Benzoic Acid Derivatives
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of 4-(4-ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is documented, analogous methods for 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid provide a template :
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Ullmann Coupling: React 4-iodobenzoic acid with 2,4-pentanedione in the presence of CuI/L-proline to form 4-(1-acetyl-2-hydroxy-propenyl)benzoic acid.
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Cyclization with Hydrazine: Treat the intermediate with hydrazine hydrate to form the pyrazole ring.
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Esterification/Hydrolysis: Adjust reaction conditions to isolate the final carboxylic acid.
For the ethyl variant, substituting 2,4-pentanedione with 3-ethyl-2,4-pentanedione could introduce the ethyl group.
Table 2: Proposed Synthesis Steps for the Ethyl Derivative
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ullmann Coupling | 4-Iodobenzoic acid, 3-ethyl-2,4-pentanedione, CuI/L-proline, DMSO, 90°C | 4-(1-Acetyl-2-hydroxy-propenyl)benzoic acid analog |
| 2 | Cyclization | Hydrazine hydrate, ethanol, reflux | Pyrazole ring formation |
| 3 | Esterification/Hydrolysis | HSO/EtOH; NaOH(aq) | Carboxylic acid isolation |
Spectroscopic Characterization
Data for the ethyl derivative remains unpublished, but analogs exhibit:
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IR: Strong C=O stretch at ~1680 cm, N-H stretch at ~3200 cm .
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NMR: Pyrazole protons resonate at δ 2.2–2.5 ppm (CH), δ 1.3 ppm (CHCH), and aromatic protons at δ 7.3–8.1 ppm .
Physicochemical Properties
Thermal Stability
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Decomposition Temperature: Estimated >300°C based on analogs .
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Boiling Point: 407.7°C , suggesting suitability for high-temperature applications.
Solubility
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Polar Solvents: Likely soluble in DMSO, DMF, and ethanol (analog solubility in DMSO: >10 mg/mL) .
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Aqueous Solubility: Poor due to the hydrophobic pyrazole and benzoic acid groups.
Applications in Coordination Chemistry
Metal-Organic Frameworks (MOFs)
The dimethyl analog forms 2D coordination polymers with Zn(II) and Cu(II), exhibiting porosity for gas storage . The ethyl derivative’s bulkier substituent may enhance framework flexibility or selectivity.
Biological Activity
Pyrazole-benzoic acid hybrids show antimicrobial and anti-inflammatory properties, though data for this specific compound is lacking.
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